molecular formula C11H12FNO5S B8758375 [3-(3-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-YL]methyl methanesulfonate

[3-(3-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-YL]methyl methanesulfonate

Cat. No. B8758375
M. Wt: 289.28 g/mol
InChI Key: MSMCRHMUBYTUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-YL]methyl methanesulfonate is a useful research compound. Its molecular formula is C11H12FNO5S and its molecular weight is 289.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(3-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-YL]methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(3-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-YL]methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[3-(3-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-YL]methyl methanesulfonate

Molecular Formula

C11H12FNO5S

Molecular Weight

289.28 g/mol

IUPAC Name

[3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate

InChI

InChI=1S/C11H12FNO5S/c1-19(15,16)17-7-10-6-13(11(14)18-10)9-4-2-3-8(12)5-9/h2-5,10H,6-7H2,1H3

InChI Key

MSMCRHMUBYTUJP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CN(C(=O)O1)C2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of alcohol 103 (6.33 g, 30.0 mmol) in CH2Cl2 (60 mL) was treated with TEA (6.07 g, 8.36 mL, 60 mmol, 2.0 equiv) at 25° C., and the resulting mixture was cooled to 0-5° C. before MsCl (3.78 g, 2.55 mL, 33.0 mmol, 1.1 equiv) was dropwise introduced into the reaction mixture at 0-5° C. under N2. The resulting reaction mixture was subsequently stirred at 0-5° C. for 1 h under N2. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was quenched with H2O (40 mL) and CH2Cl2 (40 mL). The two layers were separated, and the aqueous layer was extracted with CH2Cl2 (40 mL). The combined organic extracts were washed with H2O (2×40 mL) and saturated aqueous NaCl (40 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the desired (SR)-methanesulfonic acid 3-(3-fluoro-phenyl)-2-oxo-oxazolidin-5-ylmethyl ester 109 (7.69 g, 88.7% yield) as an off-white powder. This product was directly used in subsequent reactions without further purification. C11H12FNO5S, LCMS (EI) m/e 290 (M++H).
Quantity
6.33 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
8.36 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 mL
Type
reactant
Reaction Step Two

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